molecular formula C4H7N3O B12922437 5,6-Dihydrocytosine CAS No. 6297-70-7

5,6-Dihydrocytosine

Cat. No.: B12922437
CAS No.: 6297-70-7
M. Wt: 113.12 g/mol
InChI Key: FPOVCZDHZSAAIX-UHFFFAOYSA-N
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Description

5,6-Dihydrocytosine is a derivative of cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the saturation of the double bond between the fifth and sixth carbon atoms in the cytosine ring, resulting in a dihydro form. This modification can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrocytosine typically involves the hydrogenation of cytosine. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete hydrogenation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory hydrogenation process. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrocytosine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert this compound into 5,6-dihydrouracil.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position, leading to products such as 5-iodo-5,6-dihydrocytosine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Catalysts like Pd/C are used under hydrogen gas.

    Substitution: Reagents such as iodine (I₂) for iodination reactions.

Major Products

    Oxidation: 5,6-Dihydrouracil.

    Reduction: More saturated cytosine derivatives.

    Substitution: 5-iodo-5,6-dihydrocytosine.

Scientific Research Applications

5,6-Dihydrocytosine has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the effects of saturation on nucleobase reactivity and stability.

    Biology: It is used to investigate DNA repair mechanisms, particularly those involving the deamination of cytosine derivatives.

    Medicine: Research into its potential role in mutagenesis and carcinogenesis, given its ability to form stable oxidation products.

Mechanism of Action

The primary mechanism of action for 5,6-Dihydrocytosine involves its deamination to form 5,6-dihydrouracil. This reaction is facilitated by the nucleophilic addition of water to the C-4 position, followed by the elimination of an ammonium ion. The increased electrophilicity of the C-4 carbon in the dihydro form accelerates this process compared to unsaturated cytosine derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Methylcytosine: A methylated form of cytosine that plays a crucial role in gene regulation.

    5-Hydroxymethylcytosine: An oxidation product of 5-methylcytosine, often referred to as the sixth nucleobase.

    Cytosine: The parent compound, a fundamental component of DNA and RNA.

Uniqueness

5,6-Dihydrocytosine is unique due to its saturated C-5 and C-6 bond, which significantly alters its chemical reactivity and biological interactions. This saturation increases the local electrophilicity of the C-4 carbon, making it more susceptible to nucleophilic attack and subsequent deamination. This property distinguishes it from other cytosine derivatives and makes it a valuable compound for studying DNA damage and repair mechanisms.

Properties

IUPAC Name

4-amino-5,6-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-3-1-2-6-4(8)7-3/h1-2H2,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOVCZDHZSAAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978835
Record name 6-Imino-1,4,5,6-tetrahydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-70-7
Record name NSC46091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Imino-1,4,5,6-tetrahydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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